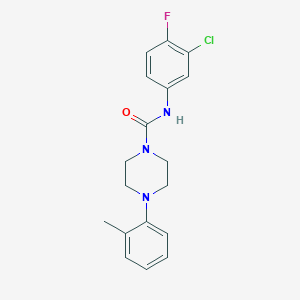
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide, also known as BCPM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-methylpropanamide is not fully understood, but studies have suggested that it may act by inducing apoptosis in cancer cells, modulating ion channels, and interacting with G-protein-coupled receptors. Further research is needed to fully elucidate the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-methylpropanamide.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, modulating ion channels, and interacting with G-protein-coupled receptors. Additionally, N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been shown to have anti-inflammatory and antioxidant effects, which have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-2-chlorophenyl)-2-methylpropanamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been shown to modulate ion channels and interact with G-protein-coupled receptors, which have implications for the treatment of neurological disorders and the development of new drugs. However, one of the limitations of using N-(4-bromo-2-chlorophenyl)-2-methylpropanamide in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-methylpropanamide, including further elucidating its mechanism of action, optimizing its synthesis method for higher yields and purity, and exploring its potential use in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, N-(4-bromo-2-chlorophenyl)-2-methylpropanamide could be used as a tool to study the function of G-protein-coupled receptors and ion channels, which could lead to the development of new drugs targeting these important proteins.
Synthesis Methods
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide is synthesized using a specific method that involves the reaction of 4-bromo-2-chlorobenzoic acid with 2-methylpropanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-(4-bromo-2-chlorophenyl)-2-methylpropanamide. This synthesis method has been extensively studied and optimized for high yields and purity.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been used in various scientific research applications, including as a potential anticancer agent, a modulator of ion channels, and a tool to study the function of G-protein-coupled receptors. Studies have shown that N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to modulate ion channels, specifically the voltage-gated potassium channel, which has implications for the treatment of neurological disorders. Additionally, N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been used as a tool to study the function of G-protein-coupled receptors, which are important targets for drug development.
properties
Product Name |
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide |
|---|---|
Molecular Formula |
C10H11BrClNO |
Molecular Weight |
276.56 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11BrClNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
UQCUWRIXNCHDGB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)
![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)

![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide](/img/structure/B277754.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B277755.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B277756.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide](/img/structure/B277759.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B277762.png)